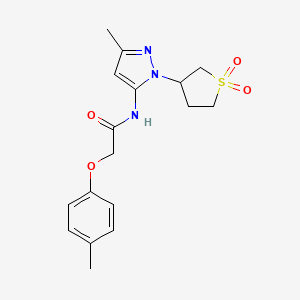
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a tetrahydrothiophene moiety, a pyrazole ring, and an acetamide group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N4O5S, with a molecular weight of 374.43 g/mol. The presence of the sulfonamide group enhances solubility and bioavailability, critical factors for therapeutic applications.
Antimicrobial Properties
Compounds containing sulfonamide groups are generally known for their antibacterial properties. Research indicates that this compound may exhibit similar effects due to its structural characteristics. The compound's mechanism may involve inhibition of bacterial enzymes essential for growth and metabolism.
Anti-inflammatory Effects
The compound's unique structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been documented to possess anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators. Further studies are required to elucidate the specific pathways involved.
Anticancer Activity
Emerging evidence suggests that this compound could have anticancer properties. Research into related pyrazole compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The presence of the tetrahydrothiophene moiety may enhance these effects through specific interactions with cellular targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in cells.
Docking Studies
Molecular docking studies indicate that the compound can effectively bind to target proteins involved in various diseases. The binding affinity and interaction patterns suggest that it may act as a competitive inhibitor, thereby modulating biological pathways relevant to disease progression .
Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of bacterial enzymes |
| Anti-inflammatory | Moderate | Inhibition of COX enzymes |
| Anticancer | Emerging | Induction of apoptosis and inhibition of cell proliferation |
属性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-3-5-15(6-4-12)24-10-17(21)18-16-9-13(2)19-20(16)14-7-8-25(22,23)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIDYLAESLJOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













